methyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis
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Overview
Description
Methyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis is a chemical compound of significant interest due to its unique structural features and potential applications in various scientific fields. Its molecular structure features a cyclobutane ring, a piperazine moiety, and methyl ester functionalities, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis typically involves the cyclization of appropriate precursors under specific reaction conditions. One common approach includes the following steps:
Cyclobutane Ring Formation: : Starting from a suitable cyclobutane precursor, the cyclization can be achieved through a variety of methods, including photochemical reactions and intramolecular cyclization.
Introduction of Piperazine Moiety: : This involves the nucleophilic substitution reaction using piperazine as the nucleophile and an appropriate electrophilic center on the cyclobutane ring.
Esterification: : The final step involves the esterification reaction to introduce the methyl ester group, using reagents such as methanol in the presence of an acid catalyst.
Industrial Production Methods
For industrial-scale production, the process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the piperazine moiety, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can occur at the ester functional group to yield the corresponding alcohol using reagents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation leads to products such as cyclobutane derivatives with oxidized piperazine groups.
Reduction results in cyclobutane derivatives with alcohol groups replacing the ester.
Substitution reactions yield various substituted cyclobutane derivatives.
Scientific Research Applications
The compound's unique structural and chemical properties make it valuable in several research domains:
Chemistry: : Used as a building block for complex organic syntheses and as a functional group model in mechanistic studies.
Biology: : Explored for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to these targets, inducing conformational changes, and modulating their activity. The piperazine moiety plays a crucial role in these interactions, enabling the compound to act on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: : Compounds with a cyclobutane ring, such as cyclobutane-1,3-dicarboxylic acid, exhibit similar structural features.
Piperazine Derivatives: : Compounds like 1-(2-cyclobutyl) piperazine share the piperazine moiety and demonstrate comparable reactivity.
Methyl Ester Derivatives: : Methyl cyclobutane-1-carboxylate compounds possess the ester group common to this class of compounds.
Uniqueness
Hope this satisfies your curiosity about this fascinating compound!
Properties
CAS No. |
2751603-50-4 |
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Molecular Formula |
C10H20Cl2N2O2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
methyl 3-piperazin-1-ylcyclobutane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c1-14-10(13)8-6-9(7-8)12-4-2-11-3-5-12;;/h8-9,11H,2-7H2,1H3;2*1H |
InChI Key |
ABTYDWJRXWUOSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)N2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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